![molecular formula C24H34N2O3 B386530 3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a decyloxy group attached to one phenyl ring and a methoxy group attached to another phenyl ring, both linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-{[4-(decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)
Uniqueness
N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea is unique due to its specific combination of decyloxy and methoxy groups attached to the phenyl rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or material properties, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C24H34N2O3 |
|---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-5-6-7-8-9-10-19-29-23-17-13-21(14-18-23)26-24(27)25-20-11-15-22(28-2)16-12-20/h11-18H,3-10,19H2,1-2H3,(H2,25,26,27) |
InChI Key |
XFMRWMPWXSMHFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


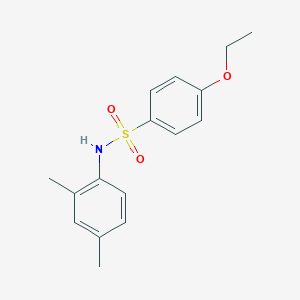
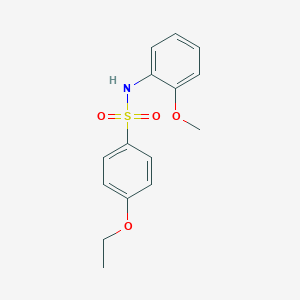
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B386452.png)
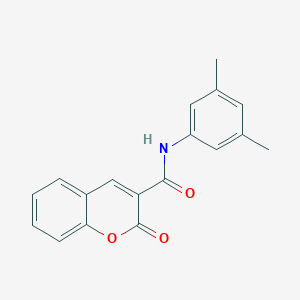
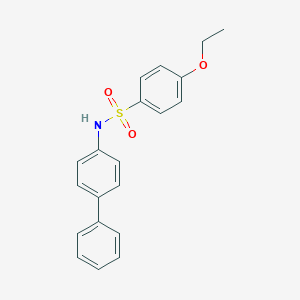
![4-Chloro-2-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B386456.png)
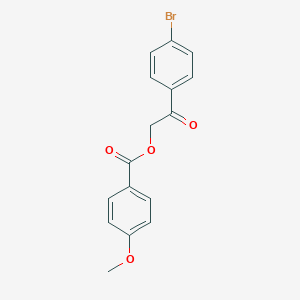
![5-[Hexadecyl-(4-nitrobenzoyl)amino]-5-oxopentanoic acid](/img/structure/B386460.png)
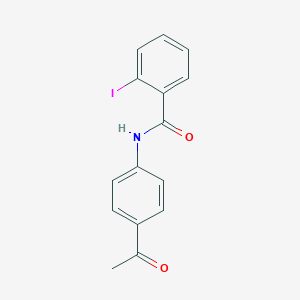
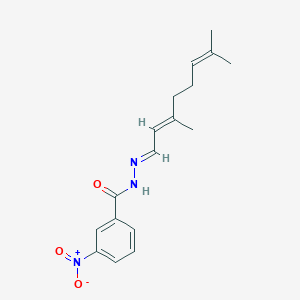
![2-(3-methylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B386465.png)
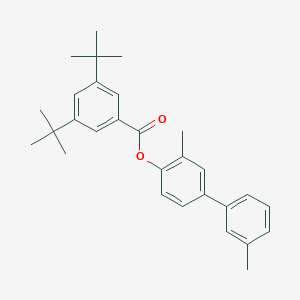
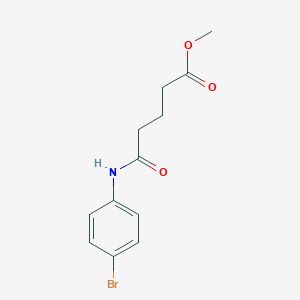
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B386470.png)
